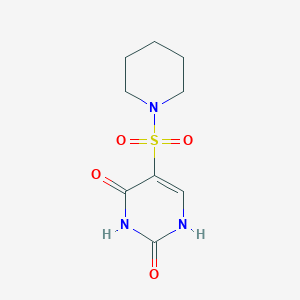![molecular formula C23H26N2O3 B11316653 N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyquinoline moiety and a phenoxyacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the quinoline and phenoxyacetamide intermediates. The key steps include:
Synthesis of 8-ethoxyquinoline: This can be achieved through the ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.
Preparation of 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of the final compound: The final step involves the coupling of 8-ethoxyquinoline with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride to form acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Acyl chlorides.
科学的研究の応用
N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the phenoxyacetamide group may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of various acetoacetate derivatives.
Uniqueness
N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its combination of the ethoxyquinoline and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, setting it apart from other similar compounds.
特性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-(8-ethoxyquinolin-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-5-27-20-11-10-19(18-7-6-12-24-23(18)20)25-22(26)14-28-21-13-16(4)8-9-17(21)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,25,26) |
InChIキー |
FEKBDBCJQBFBCL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316573.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316588.png)
![N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316591.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11316597.png)
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide](/img/structure/B11316615.png)
![1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11316622.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11316629.png)
![N-(2-methylphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316636.png)
![2-hydroxy-6-methyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)pyrimidin-4(3H)-one](/img/structure/B11316639.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11316641.png)

![7-(3,4-Dimethylphenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316651.png)
